Ethyl 5-amino-6-methylpyrazine-2-carboxylate
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Overview
Description
Ethyl 5-amino-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both amino and ester functional groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Ethyl 5-amino-6-methylpyrazine-2-carboxylate typically involves the reaction of 5-amino-6-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Ethyl 5-amino-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ethyl 5-amino-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazine derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 5-amino-6-methylpyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:
Ethyl 5-methylpyrazine-2-carboxylate: Lacks the amino group, making it less versatile in certain reactions.
2,5-Dimethylpyrazine: A simpler structure with different applications, primarily in flavor and fragrance industries.
Pyrrolopyrazine derivatives: Contain additional nitrogen atoms and exhibit different biological activities. The presence of both amino and ester groups in this compound makes it unique and valuable for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 5-amino-6-methylpyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-8(12)6-4-10-7(9)5(2)11-6/h4H,3H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQDUCYHPPKQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=N1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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